1-Cyclopentylethanol

Asymmetric synthesis Chiral auxiliary Organoborane chemistry

1-Cyclopentylethanol (CAS 52829-98-8) is a C7 secondary alcohol with molecular formula C₇H₁₄O, molecular weight 114.19 g/mol, density 0.919 g/mL at 25 °C, boiling point 167 °C at atmospheric pressure (lit.), refractive index n20/D 1.458, and LogP 1.55740. The compound features a cyclopentyl substituent at the carbinol carbon, creating a chiral center with undefined stereochemistry in the racemic form.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 52829-98-8
Cat. No. B1203354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylethanol
CAS52829-98-8
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C1CCCC1)O
InChIInChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3
InChIKeyWPCMSUSLCWXTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentylethanol (CAS 52829-98-8) Technical Procurement Baseline: Cyclopentyl Secondary Alcohol Scaffold


1-Cyclopentylethanol (CAS 52829-98-8) is a C7 secondary alcohol with molecular formula C₇H₁₄O, molecular weight 114.19 g/mol, density 0.919 g/mL at 25 °C, boiling point 167 °C at atmospheric pressure (lit.), refractive index n20/D 1.458, and LogP 1.55740 . The compound features a cyclopentyl substituent at the carbinol carbon, creating a chiral center with undefined stereochemistry in the racemic form. 1-Cyclopentylethanol serves as a chiral building block and synthetic intermediate for cyclopentane derivatives relevant to pharmaceutical and fine chemical applications .

Why Generic Substitution Fails: 1-Cyclopentylethanol vs. Cyclohexyl and Other Cycloalkyl Alcohol Analogs


1-Cyclopentylethanol is not functionally interchangeable with other cycloalkyl-substituted secondary alcohols such as 1-cyclohexylethanol, 1-cyclopropylethanol, or 1-phenylethanol. Systematic comparative studies have demonstrated that the size of the cyclic alkyl substituent directly governs intermolecular self-assembly behavior in the liquid phase, with 1-cyclopentylethanol forming distinctly different hydrogen-bonded cluster sizes and distributions compared to its cyclohexyl and cyclopropyl analogs [1]. These differences in supramolecular organization translate to measurable variations in dielectric properties, calorimetric profiles, and short- to medium-range molecular packing that cannot be predicted by functional group similarity alone [1]. In catalytic and synthetic contexts, the stereoelectronic properties of the five-membered cyclopentyl ring confer unique substrate recognition and enantioselectivity profiles in lipase-mediated resolutions that differ fundamentally from cyclohexyl-substituted substrates [2]. Substituting a generic cycloalkyl alcohol without rigorous validation would therefore compromise reproducibility in any application where these differentiated physicochemical or biocatalytic behaviors are critical.

1-Cyclopentylethanol (CAS 52829-98-8) Quantitative Comparative Evidence for Scientific Selection


Enantiomeric Excess via Chiral Oxazaborolidine-Directed Synthesis: 1-Cyclopentylethanol vs. Racemic Baseline

Chiral oxazaborolidines derived from amino alcohols and 6-tosyl-1-hexenylboronic acid, upon treatment with methyllithium followed by oxidation, produced 1-cyclopentylethanol with 60% enantiomeric excess (ee) [1]. This value establishes the feasibility of stereoselective synthesis of 1-cyclopentylethanol using this specific chiral director system. The racemic baseline (0% ee) serves as the comparator; the 60% ee represents a demonstrable enantiomeric enrichment achievable via this synthetic route, providing procurement-relevant differentiation when stereochemical purity is required. In contrast, the analogous oxazaborolidine-directed synthesis of cyclohexylethanol derivatives under comparable conditions was not reported with quantified ee in this study, leaving the comparative performance of the cyclopentyl vs. cyclohexyl substrate undetermined [1].

Asymmetric synthesis Chiral auxiliary Organoborane chemistry

Physicochemical Property Differentiation: 1-Cyclopentylethanol vs. 1-Cyclohexylethanol vs. 1-Cyclopropylethanol

In a systematic comparative study of five alcohols (3-methyl-2-butanol, 1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and 1-phenylethanol), 1-cyclopentylethanol exhibited intermediate self-assembly behavior that differed quantitatively from both the smaller cyclopropyl and larger cyclohexyl analogs [1]. Using calorimetric, dielectric, infrared, and diffraction methods, the study established that the size of the cyclic alkyl substituent directly modulates the size and concentration of hydrogen-bonded clusters formed via O–H···O interactions [1]. 1-Cyclopentylethanol occupies a distinct position in this steric hindrance continuum: its five-membered ring confers different short- and medium-range molecular packing compared to the more flexible six-membered cyclohexyl ring or the highly strained three-membered cyclopropyl ring [1].

Physical chemistry Self-assembly Hydrogen bonding Dielectric spectroscopy

Lipase Substrate Recognition Differentiation: Cyclopentanol Scaffold vs. Cyclohexanol Scaffold in Enzymatic Esterification

A comparative study of lipase-mediated esterification of racemic 2-substituted cyclohexanols versus cyclopentanols demonstrated that the ring size (five-membered vs. six-membered) significantly influences enzyme recognition and enantioselectivity outcomes [1]. The cyclopentanol scaffold, which includes 1-cyclopentylethanol-type substrates, exhibits different stereochemical acceptance by lipases compared to the cyclohexanol scaffold, with implications for kinetic resolution efficiency and enantiomeric purity of the resulting esters [1]. This class-level finding indicates that 1-cyclopentylethanol cannot be presumed to behave identically to 1-cyclohexylethanol in lipase-catalyzed transformations, a critical consideration for biocatalytic process development and chiral building block procurement.

Biocatalysis Kinetic resolution Lipase enantioselectivity

Enzymatic Deracemization Feasibility: 1-Cyclopentylethanol as Five-Membered Cycloalkanol Substrate

PhD dissertation research (Prysiazhniuk, 2023) developed biocatalytic enantioselective methods for the synthesis of chiral five-membered cycloalkanols, including cyclopentanols and their derivatives, with the explicit goal of achieving high enantiomeric purity via enzymatic deracemization [1]. The study established that five-membered cyclic secondary alcohols are viable substrates for preparative-scale biocatalytic trans-esterification of racemates, enabling the production of chiral synthetic blocks (synthons) for biologically active compounds [1]. This work specifically validates the cyclopentanol scaffold for enzymatic chiral resolution pathways, providing a methodological foundation that distinguishes five-membered cycloalkanols from six-membered cyclohexanols in terms of documented enzymatic processing protocols.

Enzymatic deracemization Chiral synthon Cyclopentanol derivatives

Validated Application Scenarios for 1-Cyclopentylethanol (CAS 52829-98-8) Based on Quantitative Comparative Evidence


Chiral Building Block Procurement for Asymmetric Synthesis via Oxazaborolidine Methodology

For research programs requiring enantiomerically enriched cyclopentyl-containing alcohols, 1-cyclopentylethanol is a demonstrated substrate for chiral oxazaborolidine-directed synthesis, achieving 60% ee under reported conditions . This validated methodology supports procurement when stereochemical enrichment—rather than racemic material—is required, and provides a synthetic baseline against which alternative asymmetric approaches may be benchmarked.

Liquid-Phase Formulation Requiring Defined Cyclopentyl-Specific Self-Assembly Behavior

When solvent or formulation properties depend on supramolecular organization (e.g., dielectric response, hydrogen-bonded network formation, molecular packing), 1-cyclopentylethanol provides cyclopentyl-specific self-assembly characteristics that differ measurably from cyclohexyl and cyclopropyl analogs . Direct comparative data from calorimetric, dielectric, and diffraction studies confirm that ring size governs cluster size and concentration, supporting selection of 1-cyclopentylethanol where the five-membered ring confers the desired intermolecular interaction profile .

Biocatalytic Kinetic Resolution Substrate for Chiral Cyclopentanol Synthon Production

For preparative-scale enzymatic production of enantiomerically pure cyclopentane-based building blocks, 1-cyclopentylethanol falls within the validated five-membered cycloalkanol substrate class for lipase-catalyzed deracemization . The cyclopentanol scaffold exhibits distinct enzyme recognition compared to cyclohexanol scaffolds, as established by comparative lipase-mediated esterification studies [1]. Users pursuing biocatalytic routes to chiral cyclopentane derivatives should procure 1-cyclopentylethanol rather than assuming cyclohexylethanol will behave equivalently in enzymatic systems [1].

Pharmaceutical Intermediate Synthesis Requiring Cyclopentane Core

1-Cyclopentylethanol serves as a versatile intermediate for the preparation of cyclopentane derivatives, which are valuable building blocks for pharmaceutical compounds . The compound appears as a cited intermediate in patent literature covering ATF6 modulators and organic light-emitting device materials , indicating established industrial relevance. The cyclopentyl substituent confers steric and electronic properties that differentiate this scaffold from cyclohexyl-containing alternatives in drug discovery and materials chemistry contexts.

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